molecular formula C8H14N2O5 B6070208 methyl (E)-3-hydroxy-2-[N'-(2-hydroxyethyl)carbamimidoyl]-3-methoxyprop-2-enoate

methyl (E)-3-hydroxy-2-[N'-(2-hydroxyethyl)carbamimidoyl]-3-methoxyprop-2-enoate

Cat. No.: B6070208
M. Wt: 218.21 g/mol
InChI Key: UQGZXFWZFOLBOE-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (E)-3-hydroxy-2-[N’-(2-hydroxyethyl)carbamimidoyl]-3-methoxyprop-2-enoate is a complex organic compound with a unique structure that includes both hydroxy and carbamimidoyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (E)-3-hydroxy-2-[N’-(2-hydroxyethyl)carbamimidoyl]-3-methoxyprop-2-enoate typically involves multiple steps. One common method includes the esterification of 2-hydroxyethyl methacrylate with a suitable carbamimidoyl derivative under controlled conditions. The reaction is often catalyzed by agents such as N,N’-dicyclohexyl-carbodiimide (DCC) and 4-(dimethylamino) pyridine (DMAP) in a solvent like N,N-dimethylformamide (DMF) .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl (E)-3-hydroxy-2-[N’-(2-hydroxyethyl)carbamimidoyl]-3-methoxyprop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbamimidoyl group can be reduced to form amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of new esters or ethers depending on the nucleophile used.

Scientific Research Applications

Methyl (E)-3-hydroxy-2-[N’-(2-hydroxyethyl)carbamimidoyl]-3-methoxyprop-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty polymers and advanced materials.

Mechanism of Action

The mechanism of action of methyl (E)-3-hydroxy-2-[N’-(2-hydroxyethyl)carbamimidoyl]-3-methoxyprop-2-enoate involves its interaction with specific molecular targets. The hydroxy and carbamimidoyl groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. This compound may also participate in redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (E)-3-hydroxy-2-[N’-(2-hydroxyethyl)carbamimidoyl]-3-methoxyprop-2-enoate is unique due to its combination of hydroxy, carbamimidoyl, and methoxy functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

methyl (E)-3-hydroxy-2-[N'-(2-hydroxyethyl)carbamimidoyl]-3-methoxyprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O5/c1-14-7(12)5(8(13)15-2)6(9)10-3-4-11/h11-12H,3-4H2,1-2H3,(H2,9,10)/b7-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQGZXFWZFOLBOE-FNORWQNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=C(C(=NCCO)N)C(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/C(=C(\C(=NCCO)N)/C(=O)OC)/O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.